molecular formula C14H8Cl2FNO B8794280 3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile

3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile

Cat. No. B8794280
M. Wt: 296.1 g/mol
InChI Key: ZSWXSINGKZZWMW-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

To an oven dried flask was added CuCl2 (2.5 g, 18.0 mmol). The flask was placed under high vacuum, flushed with nitrogen and acetonitrile (10 ml) was added. t-Butyl nitrite (2.7 mL, 22.5 mmol) was added dropwise. The stirred solution was placed in a an oil bath at 50° C. under gentle stream of nitrogen and 3-[(6-amino-2-fluoro-3-methylphenyl)oxy]-5-chlorobenzonitrile dissolved in acetonitrile (15 mL) was added dropwise. The reaction was stirred for 0.5 h, cooled to RT and poured into ice cold, aqueous HCl (0.5 N, 100 mL). EtOAc (100 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×100 mL). The organic extracts were combined, dried over Na2SO4, filtered and evaporated. Purification was accomplished by column chromatography (hexane/EtOAc) to afford the title compound (1.8 g, 67%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 7.79 (s, 1H), 7.48 (s, 1H), 7.44 (t, 1H), 7.41 (d, 1H), 7.31 (t, 1H), 2.27 (d, 3H).
[Compound]
Name
CuCl2
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
3-[(6-amino-2-fluoro-3-methylphenyl)oxy]-5-chlorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
67%

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[C:14]([O:15][C:16]2[CH:17]=[C:18]([CH:21]=[C:22]([Cl:24])[CH:23]=2)[C:19]#[N:20])=[C:13]([F:25])[C:12]([CH3:26])=[CH:11][CH:10]=1.[ClH:27].CCOC(C)=O>C(#N)C>[Cl:24][C:22]1[CH:21]=[C:18]([CH:17]=[C:16]([O:15][C:14]2[C:9]([Cl:27])=[CH:10][CH:11]=[C:12]([CH3:26])[C:13]=2[F:25])[CH:23]=1)[C:19]#[N:20]

Inputs

Step One
Name
CuCl2
Quantity
2.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
3-[(6-amino-2-fluoro-3-methylphenyl)oxy]-5-chlorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=C1OC=1C=C(C#N)C=C(C1)Cl)F)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried flask
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen and acetonitrile (10 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1)OC1=C(C(=CC=C1Cl)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.